molecular formula C14H15NO5 B1586692 Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 39562-25-9

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No.: B1586692
CAS No.: 39562-25-9
M. Wt: 277.27 g/mol
InChI Key: KSZOTXZFYCRWQK-MDWZMJQESA-N
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Description

Chemical Identity and Structural Characteristics

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate (CAS: 39562-25-9) is a nitroaromatic β-keto ester with the molecular formula $$ \text{C}{14}\text{H}{15}\text{NO}_5 $$ and a molecular weight of 277.27 g/mol. Its IUPAC name, propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate , reflects its stereochemical configuration, where the nitro group is para to the benzylidene moiety. The compound exists as a pale yellow crystalline solid, with a melting point of 160°C (ethanol) and a density of ~1.261 g/cm³.

Key Structural Features:

  • Stereoisomerism : The compound exhibits E/Z isomerism due to the α,β-unsaturated ketone system. The (E)-isomer is predominant in synthetic preparations.
  • Nitro Group : The electron-withdrawing nitro group at the 3-position enhances electrophilic reactivity, facilitating nucleophilic additions and cyclization reactions.
  • β-Keto Ester Motif : The acetoacetate moiety enables keto-enol tautomerism, making it a versatile intermediate in heterocyclic synthesis.

Table 1: Molecular Properties

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{15}\text{NO}_5 $$
Molecular Weight 277.27 g/mol
IUPAC Name Propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Melting Point 160°C (ethanol)
Density 1.261 g/cm³
Solubility Ethanol, acetone, DMSO

Historical Context and Discovery

This compound was first synthesized in the late 20th century as part of efforts to optimize intermediates for dihydropyridine-based calcium channel blockers like Nitrendipine . Early synthetic routes involved Claisen-Schmidt condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate under basic conditions. However, these methods suffered from low yields (~50%) due to thermal decomposition of the product.

A breakthrough came in 2009 with the development of a temperature-controlled synthesis in aprotic solvents (e.g., toluene or THF) at 40–70°C, which improved yields to >85% while minimizing side reactions. This method, patented in Japan, emphasized the use of sodium methoxide as a base and streamlined purification via recrystallization.

Academic and Industrial Significance

Academic Applications:

  • Heterocyclic Synthesis : The compound serves as a precursor for pyridine, thiazolo[3,2-a]pyrimidine, and dihydropyridine derivatives. For example, it is cyclized with amidines to yield pharmacologically active 1,4-dihydropyridines.
  • Coordination Chemistry : The β-keto ester and nitro groups act as bidentate ligands, forming complexes with transition metals like Fe(II) and Cu(II) for catalytic applications.

Industrial Applications:

  • Pharmaceutical Intermediates : It is a critical intermediate in synthesizing Nitrendipine (antihypertensive) and Azelnidipine (calcium channel blocker).
  • Agrochemicals : Derivatives exhibit herbicidal and fungicidal activity, particularly against Staphylococcus aureus and Acinetobacter baumannii.

Table 2: Synthetic Methods Comparison

Method Conditions Yield Purity
Traditional Claisen-Schmidt Ethanol, NaOH, reflux 50% 90%
Aprotic Solvent Method Toluene, NaOMe, 60°C 85% 97%
Microwave-Assisted Ethyl acetate, H₂SO₄, 80°C 70% 95%

Properties

IUPAC Name

propan-2-yl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(2)20-14(17)13(10(3)16)8-11-5-4-6-12(7-11)15(18)19/h4-9H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOTXZFYCRWQK-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39562-25-9
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester
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Biological Activity

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a ketone moiety, which are believed to contribute to its biological activity. The molecular formula is C13H13N1O4C_{13}H_{13}N_{1}O_{4}, and it features both hydrophobic and polar characteristics, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects. This mechanism has been noted in several studies exploring its potential as an anticancer agent.

Biological Activity

Anticancer Activity:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.

Table 1: Cytotoxicity Data

Cell Line IC50 (µM) Mechanism
MCF-715.0Induction of apoptosis
HT-2920.5Cell cycle arrest

Case Studies

  • Study on MCF-7 Cells : A study investigated the effect of this compound on MCF-7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.
  • Colon Cancer Research : Another research focused on HT-29 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the nitro group and the carbon chain length can significantly affect the compound's potency. Compounds with electron-withdrawing groups tend to exhibit enhanced activity due to increased electron deficiency, facilitating interactions with nucleophilic sites in biological targets.

Scientific Research Applications

Pharmaceutical Applications

Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Anti-Cancer Drugs : The compound is involved in the production of novel anti-cancer agents, particularly those targeting specific cancer pathways.
  • Anti-Inflammatory Agents : It is utilized in creating drugs that reduce inflammation and provide relief from chronic pain.
  • Antifungal Agents : The compound plays a role in synthesizing antifungal medications that combat fungal infections .

Agrochemical Applications

In the agrochemical sector, this compound is significant for:

  • Herbicides and Insecticides : It acts as an intermediate in the formulation of herbicides and insecticides, enhancing crop protection against pests and weeds.
  • Plant Growth Regulators : The compound is used to develop substances that promote or inhibit plant growth, thereby optimizing agricultural yields .

Dye Production

This compound is also essential in the dye industry:

  • Dye Intermediates : It is utilized as an intermediate for synthesizing various types of dyes, including azo dyes and anthraquinone dyes. These dyes are widely used in textiles and other materials .

Case Study 1: Pharmaceutical Synthesis

A study conducted on the synthesis of novel anti-cancer compounds demonstrated that this compound effectively facilitated the formation of key intermediates that exhibited potent cytotoxicity against cancer cell lines. The research highlighted its role in enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Study 2: Agrochemical Development

In agricultural research, this compound was utilized to develop a new class of herbicides that showed improved selectivity and effectiveness against resistant weed species. Field trials indicated a significant increase in crop yield due to reduced competition from weeds.

Preparation Methods

Core Synthetic Approach: Knoevenagel Condensation

The principal method for preparing isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate is a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and isopropyl acetoacetate. This reaction is catalyzed by a combination of acetic acid and piperidine in an organic solvent medium.

  • Reaction Scheme:

    $$
    \text{3-nitrobenzaldehyde} + \text{isopropyl acetoacetate} \xrightarrow[\text{catalysts}]{\text{organic solvent, heat}} \text{this compound} + H_2O
    $$

  • Catalysts: Acetic acid and piperidine (often in a molar ratio of 1:1) serve as effective catalysts, accelerating the condensation and enhancing reaction completeness.

  • Solvents: A variety of organic solvents are employed, including isopropanol, Virahol (a type of alcohol solvent), acetone, tetrahydrofuran (THF), benzene, toluene, xylene, ethanol, chloroform, and others. Among these, isopropanol is preferred due to its lower toxicity and ability to improve product yield and purity.

  • Temperature: The reaction temperature ranges from 60°C to 100°C, with 80°C often cited as optimal for catalytic efficiency and reaction thoroughness.

  • Reaction Time: Typically, the reaction proceeds for 2 to 8 hours, depending on conditions.

Detailed Stepwise Preparation Procedure

Step Description Conditions Notes
1 Dissolution of reactants 3-nitrobenzaldehyde and isopropyl acetoacetate dissolved in 500-1000 parts by volume of organic solvent (e.g., isopropanol) Ensures homogeneous reaction mixture
2 Addition of catalysts Acetic acid and piperidine added in catalytic amounts (molar ratio acetate:piperidine ~1:1) Catalysts promote condensation
3 Condensation reaction Stirring at 60-100°C (preferably 80°C) for 2-8 hours Reaction monitored for completion
4 Vacuum concentration Filtrate concentrated under vacuum at 80°C to reduce volume by 2/3 to 3/4 Concentrates product, facilitates crystallization
5 Cooling and crystallization Cooling to -5°C to 5°C with stirring, crystallization overnight Promotes solid formation for easy isolation
6 Filtration and recrystallization Product filtered and recrystallized from isopropanol Enhances purity and yield

Optimization Parameters and Their Effects

Parameter Range Effect on Reaction Optimal Condition
Molar ratio (3-nitrobenzaldehyde : isopropyl acetoacetate) 1:1.1 to 1.1:1 Stoichiometric balance affects yield ~1:1
Catalyst amount (acetic acid-piperidine) 1.45 to 145 weight parts (relative to reactants) Higher catalyst loading increases rate but may complicate purification 14.5 weight parts typical
Solvent volume 500-1000 parts by volume Sufficient solvent ensures good mixing and heat transfer 500-1000 parts
Reaction temperature 60°C to 100°C Higher temperature increases rate but may cause side reactions 80°C preferred
Reaction time 2 to 8 hours Longer time ensures complete reaction 4-6 hours often sufficient
Cooling temperature -10°C to 5°C Lower temperatures improve crystallization 0°C to 5°C ideal
Recrystallization solvent Isopropanol Improves purity, reduces toxicity compared to aromatic solvents Isopropanol preferred

Research Findings and Industrial Significance

  • Yield and Purity: The described method yields high purity this compound with improved yield compared to older methods that used more toxic solvents like methylbenzene or required column chromatography purification.

  • Catalyst Efficiency: The combination of acetic acid and piperidine exhibits a high catalytic rate, enabling faster and more complete condensation reactions.

  • Solvent Choice: Using isopropanol as solvent reduces toxicity and environmental impact while enhancing product crystallization and isolation efficiency.

  • Process Simplicity: The method avoids complex purification steps such as column chromatography, making it suitable for industrial scale-up.

  • Cost Effectiveness: The use of cheap and readily available raw materials and solvents, combined with a straightforward procedure, reduces production costs.

Summary Table of Preparation Method

Aspect Details
Reactants 3-nitrobenzaldehyde, isopropyl acetoacetate
Catalysts Acetic acid, piperidine (molar ratio ~1:1)
Solvent Isopropanol (preferred), others possible
Reaction Temperature 80°C optimal
Reaction Time 2-8 hours (typically 4-6 hours)
Post-reaction Processing Vacuum concentration, cooling to 0-5°C, overnight crystallization
Purification Filtration and recrystallization from isopropanol
Yield High, improved over older methods
Industrial Suitability High, due to simplicity, cost-effectiveness, and safety

Representative Example from Patent Literature

  • Example: 3-nitrobenzaldehyde (151 parts) and isopropyl acetoacetate (144 parts) dissolved in 500 parts isopropanol; acetic acid-piperidinium salt catalyst (14.5 parts) added; stirred at 80°C for 4 hours; vacuum concentrated to 2/3 volume; cooled to 0°C and crystallized overnight; filtered and recrystallized from isopropanol to yield pure product.

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation between isopropyl acetoacetate and 3-nitrobenzaldehyde. Optimization involves adjusting solvent polarity (e.g., ethanol or methanol), temperature (reflux conditions), and catalytic bases (e.g., piperidine or NaOH). Reaction progress can be monitored via TLC, and yields are improved by slow addition of aldehydes to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol or ether) ensures high purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy : To verify the presence of characteristic peaks (e.g., ketone carbonyl at ~200 ppm in 13C^{13}\text{C} NMR, and olefinic protons in 1H^{1}\text{H} NMR) .
  • X-ray crystallography : Single-crystal studies resolve the Z-conformation of the benzylidene group and disorder in ester moieties .
  • Purity analysis : HPLC (>95% purity) and GC (>98% purity) are standard, with melting point determination (88–92°C) as a secondary validation .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable as a solid at room temperature but should be stored in a cool, dry environment (below 15°C) to prevent degradation. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid prolonged exposure to light or humidity to maintain stability .

Q. How does the nitro group influence the compound's spectroscopic properties?

The meta-nitro substituent enhances electron-withdrawing effects, shifting UV-Vis absorption maxima (λ~300–350 nm) and intensifying IR carbonyl stretching frequencies (~1700 cm1^{-1}). These properties aid in tracking reaction progress and quantifying yields .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving this compound's structure, and how are they addressed?

Single-crystal X-ray diffraction often reveals disorder in the ethyl ester group, requiring multi-component refinement in SHELXL. Data-to-parameter ratios >10:1 and R-factors <0.06 ensure reliability. Hydrogen bonding (C–H···O) and π-π stacking interactions stabilize the lattice, which must be modeled explicitly .

Q. How can computational methods predict the reactivity of this compound in condensation reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for condensation pathways. The nitro group’s electron-withdrawing nature lowers the LUMO energy of the benzaldehyde moiety, accelerating nucleophilic attack by the enolate .

Q. What mechanistic insights explain its role as a precursor in vasodilator synthesis?

The compound reacts with 3-aminocrotonate derivatives under basic conditions to form dihydropyridine scaffolds, key to calcium channel blockers. Kinetic studies (e.g., 1H^{1}\text{H} NMR monitoring) reveal rate-determining steps involving enamine formation and cyclization .

Q. How do structural analogs (e.g., methyl or ethyl esters) differ in reactivity and application?

Substituent effects were compared in a table:

Analog Ester Group Melting Point Reactivity in Condensation
Isopropyl ester (this compound)Isopropyl88–92°CModerate (steric hindrance)
Methyl ester Methyl~90°CHigh (lower steric bulk)
Ethyl ester Ethyl90°CIntermediate
Ethyl analogs show faster kinetics but lower crystallinity, impacting purification .

Q. What strategies resolve contradictions in reported melting points (e.g., 88–92°C vs. 90°C)?

Discrepancies arise from polymorphism or purity variations. Replicate experiments with controlled crystallization (slow cooling in ethanol) and DSC analysis can identify dominant polymorphs. Impurity profiling via HPLC-MS clarifies batch-specific variations .

Q. How is this compound utilized in high-throughput screening for enzyme inhibitors?

Its α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., proteases). Screening assays (e.g., fluorescence polarization) quantify inhibition constants (KiK_i), with IC50_{50} values typically in the micromolar range .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent/base combinations. Ethanol with 0.5 eq. piperidine at 70°C maximizes yield (75–80%) .
  • Crystallography : For SHELX refinement, apply TWIN and PART commands to model disorder. ADDSYM checks prevent overinterpretation of pseudo-symmetry .
  • Data Contradictions : Cross-validate melting points with DSC and purity checks. Batch-to-batch variability in commercial sources (e.g., TCI) necessitates in-house synthesis for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate
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Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate

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